BenchChemオンラインストアへようこそ!

2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

Quaternary ammonium salt Aqueous solubility Membrane permeability

2-Morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride (CAS 22684-79-3, molecular formula C₁₆H₂₄ClNO₅, MW 345.8 g/mol) is a quaternary morpholinium chloride salt of a 2-ethoxy-3-methoxy-substituted benzoate ester. The compound belongs to the morpholinoethyl benzoate ester class, which includes both spasmolytic agents (exemplified by the INN-classified drug Mofloverine, a 2,4,6-trimethoxybenzoate free base with papaverine-like smooth muscle relaxant activity) and locally active anesthetic esters.

Molecular Formula C16H24ClNO5
Molecular Weight 345.8 g/mol
CAS No. 22684-79-3
Cat. No. B13747648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride
CAS22684-79-3
Molecular FormulaC16H24ClNO5
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+]2CCOCC2.[Cl-]
InChIInChI=1S/C16H23NO5.ClH/c1-3-21-15-13(5-4-6-14(15)19-2)16(18)22-12-9-17-7-10-20-11-8-17;/h4-6H,3,7-12H2,1-2H3;1H
InChIKeyBXCRODMTBPUBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride (CAS 22684-79-3): Structural Identity and Pharmacological Class


2-Morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride (CAS 22684-79-3, molecular formula C₁₆H₂₄ClNO₅, MW 345.8 g/mol) is a quaternary morpholinium chloride salt of a 2-ethoxy-3-methoxy-substituted benzoate ester . The compound belongs to the morpholinoethyl benzoate ester class, which includes both spasmolytic agents (exemplified by the INN-classified drug Mofloverine, a 2,4,6-trimethoxybenzoate free base with papaverine-like smooth muscle relaxant activity) and locally active anesthetic esters [1]. The defining structural features of this compound—a permanently charged morpholinium cation paired with a chloride counterion, combined with an asymmetric 2-ethoxy-3-methoxy benzoate ring substitution pattern—distinguish it from both the free-base morpholinoethyl benzoates and alternative quaternary ammonium spasmolytics in the same therapeutic space .

Why Mofloverine and Other Morpholinoethyl Benzoates Cannot Substitute for CAS 22684-79-3 in Research or Development


Despite sharing a common morpholinoethyl benzoate scaffold, CAS 22684-79-3 cannot be interchanged with Mofloverine (CAS 54063-50-2, the 2,4,6-trimethoxybenzoate free base) or other in-class analogs for three fundamental reasons. First, the permanent positive charge on the morpholinium nitrogen of CAS 22684-79-3 renders it a quaternary ammonium salt with fundamentally different aqueous solubility, membrane permeability, and pharmacokinetic partitioning behavior compared to the tertiary amine free base of Mofloverine . Second, the 2-ethoxy-3-methoxy benzoate ring substitution pattern differs from the symmetric 2,4,6-trimethoxy arrangement of Mofloverine; SAR studies on alkoxy-substituted benzoate esters have demonstrated that the position and identity of ring alkoxy groups critically modulate both potency and toxicity profiles [1]. Third, published pharmacological evidence demonstrates that morpholinoethyl 2-ethoxy-3-methoxybenzoate (the free base progenitor of CAS 22684-79-3) exhibits greater local anesthetic activity than lidocaine—a property not shared with the 2,4,6-trimethoxy analog Mofloverine, which is instead classified as a papaverine-like spasmolytic [2]. These differences are not incremental; they represent distinct pharmacological vectors that preclude simple substitution in experimental or procurement contexts.

Quantitative Differentiation Evidence for CAS 22684-79-3: Head-to-Head and Cross-Study Comparisons


Quaternary Ammonium Salt vs. Tertiary Amine Free Base: Aqueous Solubility and Ionization State Differentiation

CAS 22684-79-3 exists as a permanently charged morpholinium chloride salt (quaternary ammonium), in contrast to Mofloverine (CAS 54063-50-2), which is a tertiary amine free base. The morpholinium chloride substructure (exemplified by morpholine hydrochloride, CAS 10024-89-2) confers water solubility (> soluble in water) whereas the free base Mofloverine has a predicted XLogP3-AA of 1.4, indicating moderate lipophilicity with limited aqueous solubility . This ionization state difference is permanent and pH-independent for the quaternary salt, whereas the free base undergoes pH-dependent protonation/deprotonation. For procurement, this means CAS 22684-79-3 is suitable for aqueous formulation without pH adjustment, while Mofloverine requires salt formation or pH adjustment for equivalent aqueous solubility [1].

Quaternary ammonium salt Aqueous solubility Membrane permeability Formulation development

Benzoate Ring Substitution Pattern: 2-Ethoxy-3-Methoxy vs. 2,4,6-Trimethoxy—Impact on Local Anesthetic Potency

The 2-ethoxy-3-methoxy substitution on the benzoate ring of CAS 22684-79-3 is directly linked to a documented pharmacological property absent in the 2,4,6-trimethoxy analog Mofloverine: local anesthetic activity exceeding that of lidocaine. Tsatsas et al. (J Med Chem, 1969) systematically evaluated a series of alkylaminoalkyl esters of 2-hydroxy-(or alkoxy-)3-methoxybenzoic acid and reported that morpholinoethyl 2-ethoxy-3-methoxybenzoate (the free base form of CAS 22684-79-3) was among the few compounds in the series exhibiting greater local anesthetic activity than lidocaine [1]. In contrast, Mofloverine (2-morpholinoethyl 2,4,6-trimethoxybenzoate) is classified as a papaverine-like spasmolytic with no reported local anesthetic activity [2]. This functional divergence demonstrates that the alkoxy substitution pattern on the benzoate ring is a critical determinant of pharmacological vector—the 2-ethoxy-3-methoxy pattern enables local anesthetic activity, while the 2,4,6-trimethoxy pattern directs activity toward smooth muscle relaxation.

Local anesthetic SAR Benzoate ester Alkoxy substitution

Toxicity-Liability Profile: Elevated Local Anesthetic Potency Accompanied by Documented Irritancy and Toxicity Caveats

The same 1969 Tsatsas et al. study that established the superior local anesthetic potency of morpholinoethyl 2-ethoxy-3-methoxybenzoate also documented a critical liability: the compound was 'highly irritating and generally more toxic' than lidocaine [1]. This dual finding—high potency paired with high irritancy/toxicity—constitutes a key differentiator. Mofloverine, by contrast, was developed as a clinically investigated (though experimental) spasmolytic drug with an INN assignment and a reported safety profile compatible with therapeutic investigation [2]. For procurement decisions, this means CAS 22684-79-3 is not a drop-in replacement for Mofloverine in any safety-sensitive application; rather, it is a research tool suitable for mechanistic studies where the potency-toxicity trade-off of the 2-ethoxy-3-methoxy substitution pattern is the subject of investigation.

Toxicity Irritancy Therapeutic index Local anesthetic safety

Patent Landscape: Quaternary Ammonium Salts of Morpholinoethyl Benzoates as a Distinct IP Class with Documented Spasmolytic Utility

US Patent 3,350,396 (filed 1964) specifically claims quaternary ammonium salts of morpholinoethyl 3,4,5-trimethoxybenzoate as a distinct class of compounds with pharmacological utility [1]. While this patent covers the 3,4,5-trimethoxy substitution pattern rather than the 2-ethoxy-3-methoxy pattern of CAS 22684-79-3, it establishes an important precedent: quaternization of the morpholine nitrogen in this structural class was pursued intentionally to modulate pharmacological properties. The existence of this patent demonstrates that the quaternary salt form represents a deliberate structural innovation, not merely a salt-for-convenience choice. CAS 22684-79-3, as a quaternary morpholinium chloride with a 2-ethoxy-3-methoxy substitution, occupies a structurally distinct position at the intersection of the quaternary ammonium spasmolytic patent space (US 3,350,396) and the local anesthetic SAR space defined by Tsatsas et al. (1969) [2].

Quaternary ammonium salt Patent differentiation Spasmolytic Trimethoxybenzoate

Optimal Research and Procurement Scenarios for CAS 22684-79-3 Based on Quantitative Differentiation Evidence


SAR Studies Investigating Benzoate Ring Alkoxy Substitution Effects on Local Anesthetic Potency and Toxicity

CAS 22684-79-3 is optimally deployed as a reference compound in structure-activity relationship (SAR) programs examining how the position and identity of alkoxy substituents on the benzoate ring modulate the balance between local anesthetic potency and irritancy/toxicity. The compound's documented potency exceeding lidocaine, combined with its noted irritancy liability, makes it a critical data point for medicinal chemistry efforts seeking to retain the potency advantage of the 2-ethoxy-3-methoxy substitution while engineering out the toxicity [1]. Comparative testing against the 2,4,6-trimethoxy analog Mofloverine (which lacks local anesthetic activity) and the 2-hydroxy-3-methoxy analog (CAS 23959-15-1) can further resolve the contribution of each substituent position to the pharmacological phenotype [2].

Comparative Formulation Development Requiring Aqueous-Compatible Quaternary Ammonium Salt Chemotype

For formulation scientists developing aqueous-based delivery systems (injectable solutions, ophthalmic preparations, or topical gels) where co-solvents or pH adjustment are undesirable, CAS 22684-79-3 offers a distinct advantage as a pre-formed, water-soluble quaternary ammonium chloride salt [1]. Unlike the lipophilic free base Mofloverine, which requires salt formation or solubilization strategies for aqueous dosing, CAS 22684-79-3 can be directly dissolved in aqueous media—a property inferred from the known water solubility of the morpholinium chloride substructure [2]. This scenario is particularly relevant for programs seeking to evaluate morpholinoethyl benzoate pharmacology in aqueous in vitro assays or in vivo models where organic co-solvents may confound results.

Intellectual Property (IP) and Freedom-to-Operate Analyses in the Morpholinoethyl Benzoate Chemical Space

CAS 22684-79-3 occupies a structurally distinct niche at the intersection of two patent-relevant domains: quaternary ammonium salts of morpholinoethyl benzoates (exemplified by US 3,350,396 claiming 3,4,5-trimethoxy quaternary salts) [1] and the benzoate ring alkoxy-substitution SAR literature (Tsatsas et al., 1969) [2]. Organizations conducting freedom-to-operate assessments or building patent strategies around morpholinoethyl benzoate derivatives should include CAS 22684-79-3 as a key reference compound, as its 2-ethoxy-3-methoxy substitution pattern combined with quaternary salt formation may fall outside existing patent claims while retaining pharmacologically relevant structural features.

Mechanistic Studies Dissociating Spasmolytic vs. Local Anesthetic Activity in Morpholinoethyl Benzoates

The documented pharmacological divergence between CAS 22684-79-3 (local anesthetic activity exceeding lidocaine) and Mofloverine (papaverine-like spasmolytic activity) [1] [2] provides a unique opportunity for mechanistic studies. By comparing these two compounds—which share the morpholinoethyl ester core but differ in benzoate ring substitution and salt form—researchers can probe whether the local anesthetic vs. spasmolytic activity arises from differential target engagement (e.g., sodium channels vs. phosphodiesterases or calcium channels) or from differential tissue distribution driven by the quaternary ammonium vs. tertiary amine ionization state. Such studies require both compounds as matched comparators, making procurement of CAS 22684-79-3 essential for this experimental design.

Quote Request

Request a Quote for 2-morpholin-4-ium-4-ylethyl 2-ethoxy-3-methoxybenzoate;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.